![molecular formula C20H22N2O4 B2596027 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide CAS No. 922979-03-1](/img/structure/B2596027.png)
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
BTK Inhibition in B Cell Malignancies
- Significance : Compound 2 could be a second-generation BTK inhibitor, potentially offering improved selectivity over the first-generation inhibitor ibrutinib .
Antibacterial Activity
- Application : The compound’s structure suggests potential antibacterial activity. Docking simulations indicate interactions with oxidoreductase enzymes, which could contribute to its efficacy .
Anti-Inflammatory Properties
- Application : N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide (MMPP) inhibits signal transducer and activator of transcription 3 (STAT3). It exhibits anti-inflammatory effects in various inflammatory disease models .
Plant Hormone Analog
- Application : The compound’s indole moiety suggests potential as a plant hormone analog. For instance, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation .
Mechanism of Action
Target of Action
The primary target of the compound N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . This compound inhibits both free and prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide’s action include the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and a reduction in the formation of blood clots .
Future Directions
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-18-13-15(10-11-17(18)22-12-6-5-9-20(22)24)21-19(23)14-26-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGZUXNXDYPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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